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Compound of Interest

Compound Name: 4-Chloro-2,3-dimethylphenol

CAS No.: 1570-76-9

Cat. No.: B072185 Get Quote

CAS: 1570-76-9 | Synonym: 4-Chloro-2,3-xylenol

Executive Summary & Chemical Identity
4-Chloro-2,3-dimethylphenol is a halogenated phenolic compound primarily utilized as a

specialized intermediate in the synthesis of agrochemicals and pharmaceutical motifs (e.g.,

GPR84 agonists).

Critical Distinction: This compound is frequently confused with Chloroxylenol (PCMX; 4-chloro-

3,5-dimethylphenol), the active ingredient in commercial antiseptics like Dettol. Researchers

must verify the substitution pattern, as the physical properties and reactivity profiles differ

significantly between the 2,3- and 3,5-isomers.
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Parameter Value

IUPAC Name 4-Chloro-2,3-dimethylphenol

CAS Registry Number 1570-76-9

Molecular Formula C₈H₉ClO

Molecular Weight 156.61 g/mol

SMILES CC1=C(C(=C(C=C1)O)Cl)C

InChI Key LOAXBLCSZPWRHC-UHFFFAOYSA-N

Physicochemical Constants
The following data aggregates experimentally validated constants. Note the historical

discrepancy in melting points, which often leads to misidentification in older literature.[1]
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Property Value Notes & Validation

Melting Point 94–95 °C

Corrected value by Gamell [1].

[1] Early literature (Jones)

erroneously reported 83 °C.

Distinct from PCMX (114–116

°C).

Boiling Point ~240–245 °C
Estimated at 760 mmHg based

on isomeric trends.

pKa 9.7–9.9

Slightly more acidic than 2,3-

xylenol (10.5) due to the

electron-withdrawing chlorine

at the para position.

LogP (Octanol/Water) 3.27

Predicted. High lipophilicity

consistent with chlorinated

xylenols, suggesting high

membrane permeability.

Solubility Organic Solvents

Soluble in ethanol, diethyl

ether, and chlorinated

solvents. Sparingly soluble in

water (<1 g/L).

Appearance Crystalline Solid

Typically off-white to pale

yellow needles upon

recrystallization from

benzene/petroleum ether.

Synthesis & Purification Protocol
The synthesis of 4-chloro-2,3-dimethylphenol presents a regioselectivity challenge. Direct

chlorination of 2,3-dimethylphenol yields a mixture of the para-chloro (target) and ortho-chloro

(by-product) isomers.

Reaction Pathway

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 7 Tech Support

https://files01.core.ac.uk/download/pdf/144508813.pdf
https://www.benchchem.com/product/b072185?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072185?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The 2,3-dimethyl substitution pattern directs electrophilic aromatic substitution to the C4 (para)

and C6 (ortho) positions. Steric hindrance from the C3-methyl group slightly disfavors the C4

position, making optimization of conditions critical.
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Figure 1: Electrophilic chlorination pathway of 2,3-xylenol. The reaction produces isomeric

mixtures requiring rigorous separation.

Purification Strategy (Self-Validating Protocol)
Separation of the 4-chloro and 6-chloro isomers is difficult due to similar R_f values on silica

gel.

Fractional Crystallization:

Dissolve the crude reaction mixture in hot benzene or toluene.

Allow to cool slowly. The 4-chloro isomer (MP 94–95 °C) typically crystallizes out first,

while the lower-melting 6-chloro isomer remains in the mother liquor.

Validation: Check MP of crystals. If <90 °C, recrystallize again.[2]

Chromatographic Separation:

If high purity (>99%) is required for pharmaceutical use, use column chromatography.

Stationary Phase: Silica Gel 60.

Mobile Phase: Gradient elution with Hexane:Ethyl Acetate (start 95:5).
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Detection: UV at 280 nm.

Analytical Characterization
Confirming the structure requires distinguishing the substitution pattern from other xylenol

isomers.

1H NMR Signature (CDCl₃, 400 MHz)
Aromatic Region: The key differentiator is the coupling pattern of the aromatic protons.

4-Chloro-2,3-dimethylphenol: The protons at C5 and C6 are adjacent (ortho-coupling).

Look for a pair of doublets (J ≈ 8.0 Hz).

Contrast with PCMX (3,5-dimethyl): PCMX has protons at C2 and C6 which are meta to

each other, appearing as singlets or meta-coupled doublets (J ≈ 2 Hz).

Methyl Groups: Two distinct singlets in the 2.1–2.4 ppm range.

Mass Spectrometry (GC-MS)
Molecular Ion (M+): m/z 156 (³⁵Cl) and 158 (³⁷Cl) in a 3:1 ratio.

Fragmentation: Loss of methyl radical (M-15) is prominent.

Safety & Handling (SDS Summary)
Signal Word: WARNING

Hazards:

H302: Harmful if swallowed.

H315: Causes skin irritation (Phenolic burn risk).

H319: Causes serious eye irritation.

Handling:
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Avoid contact with iron/steel tools as phenols can form colored complexes with Fe(III). Use

glass or stainless steel.

Store under inert atmosphere (Argon/Nitrogen) to prevent oxidative darkening over time.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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